molecular formula C27H28N4O6S2 B2824658 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid CAS No. 522642-43-9

4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid

Cat. No.: B2824658
CAS No.: 522642-43-9
M. Wt: 568.66
InChI Key: WUWWVAYHWOTFED-UHFFFAOYSA-N
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Description

4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound with a molecular weight of 568.67 g/mol . This compound is characterized by its intricate structure, which includes a benzimidazole ring, a sulfonamide group, and a benzoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:

    Formation of the Benzimidazole Core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The benzimidazole intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to introduce the sulfonamide group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thioether Linkage: The intermediate is then reacted with a suitable thiol to form the thioether linkage.

    Acetylation and Benzoic Acid Formation:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its various functional groups. The sulfonamide group, for example, may inhibit certain enzymes by mimicking the structure of natural substrates. The benzimidazole ring may interact with DNA or proteins, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid include:

The uniqueness of this compound lies in its combination of these structural features, which may confer a distinct set of biological and chemical properties.

Properties

IUPAC Name

4-[[2-[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S2/c1-4-30(5-2)39(35,36)20-14-15-22-21(16-20)29-27(31(22)23-8-6-7-9-24(23)37-3)38-17-25(32)28-19-12-10-18(11-13-19)26(33)34/h6-16H,4-5,17H2,1-3H3,(H,28,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWWVAYHWOTFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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